5-Chloro-2-(trifluoromethoxy)phenylboronic acid, pinacol ester

描述

Chemical Identity and Structural Characteristics

Molecular Structure and Identification

IUPAC Nomenclature and Chemical Identity

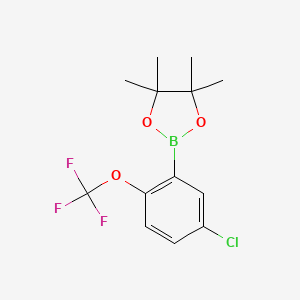

The compound is systematically named according to International Union of Pure and Applied Chemistry conventions as 2-[5-chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This nomenclature precisely describes the molecular architecture, indicating the presence of a phenyl ring substituted with chlorine at position 5 and a trifluoromethoxy group at position 2, which is subsequently bonded to a pinacol boronate ester moiety. The Chemical Abstracts Service has assigned the registry number 1643467-83-7 to this compound, providing a unique identifier for chemical databases and regulatory documentation. The MDL number MFCD18756732 serves as an additional identifier in chemical inventory systems.

The compound is also recognized by several synonymous names in chemical literature, including 5-Chloro-2-(trifluoromethoxy)phenylboronic acid, pinacol ester, which reflects its derivation from the corresponding boronic acid through protection with pinacol. This systematic naming convention facilitates precise identification in chemical databases and ensures consistency across scientific literature and commercial suppliers.

Structural Representation and Molecular Architecture

The molecular structure of this compound exhibits a complex three-dimensional arrangement characterized by distinct functional domains. The canonical Simplified Molecular Input Line Entry System representation is expressed as B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)OC(F)(F)F, which provides a linear notation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)9-7-8(15)5-6-10(9)19-13(16,17)18/h5-7H,1-4H3 offers a standardized representation that enables computational analysis and database searches.

The molecular architecture consists of three primary structural components: the aromatic phenyl ring, the trifluoromethoxy substituent, and the pinacol boronate ester. The phenyl ring serves as the central scaffold, providing a rigid aromatic framework that influences the compound's electronic properties and reactivity. The chlorine atom at position 5 introduces electron-withdrawing characteristics, while the trifluoromethoxy group at position 2 contributes significant lipophilicity and further electron-withdrawing effects through both inductive and field effects.

The pinacol boronate ester moiety consists of a boron atom coordinated within a six-membered dioxaborolane ring formed by the chelation of pinacol (2,3-dimethyl-2,3-butanediol). This cyclic structure provides enhanced stability compared to free boronic acids, protecting the boron center from hydrolysis and atmospheric moisture while maintaining the requisite reactivity for cross-coupling reactions.

Stereochemical Considerations

The stereochemical analysis of this compound reveals several important conformational and configurational aspects. The aromatic phenyl ring adopts a planar geometry with standard carbon-carbon bond lengths and angles characteristic of benzene derivatives. The substituents on the phenyl ring are positioned in a meta relationship (chlorine at position 5 and trifluoromethoxy at position 2), which minimizes steric hindrance while maximizing electronic interactions.

The trifluoromethoxy group exhibits a tetrahedral geometry around the central carbon atom, with the three fluorine atoms arranged to minimize electron-electron repulsion. The carbon-oxygen-carbon angle between the phenyl ring and the trifluoromethyl group typically ranges from 115 to 120 degrees, allowing for optimal orbital overlap while accommodating the bulky trifluoromethyl moiety.

The pinacol boronate ester displays a boat-like conformation for the six-membered dioxaborolane ring, with the boron atom slightly out of the plane defined by the four carbon atoms of the pinacol framework. This conformation is stabilized by the sp3 hybridization of the boron center and the tetrahedral geometry around each carbon atom bearing the methyl substituents. The International Chemical Identifier Key YCQFKWSTTHUHSP-UHFFFAOYSA-N does not indicate any stereocenters, confirming that the compound exists as a single configurational isomer.

Physicochemical Properties

Physical State and Appearance

This compound typically exists as a solid crystalline material under standard laboratory conditions. The compound exhibits a white to off-white appearance, characteristic of many organofluorine boronic esters. The solid state is maintained due to intermolecular van der Waals forces and potential hydrogen bonding interactions between molecules, despite the absence of classical hydrogen bond donors in the structure.

The crystalline nature of the compound contributes to its stability during storage and handling, providing protection against atmospheric moisture and oxidation. The solid form also facilitates purification through recrystallization techniques and enables precise weighing for synthetic applications. The melting point characteristics, while not explicitly reported in the available literature, are expected to fall within the typical range for similar boronic ester compounds, generally between 80-150 degrees Celsius.

Molecular Weight and Elemental Composition

The molecular formula of this compound is established as C13H15BClF3O3, reflecting the precise atomic composition of the compound. The calculated molecular weight is 322.52 grams per mole, which corresponds to the sum of individual atomic masses within the molecular framework. This molecular weight is significantly higher than simpler boronic esters due to the presence of multiple fluorine atoms and the substantial pinacol protecting group.

The elemental composition can be expressed in terms of mass percentages to provide insight into the compound's bulk properties. Carbon constitutes approximately 48.4% of the molecular weight, reflecting the substantial organic framework. Hydrogen accounts for about 4.7%, indicating the relatively low hydrogen content typical of fluorinated compounds. The boron content represents approximately 3.4% of the total mass, while chlorine contributes about 11.0%. The three fluorine atoms collectively account for approximately 17.7% of the molecular weight, emphasizing the significant influence of fluorine substitution on the compound's properties. Oxygen comprises about 14.9% of the total mass, derived from the trifluoromethoxy group and the pinacol ester functionality.

| Element | Number of Atoms | Atomic Mass (g/mol) | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | 13 | 12.01 | 156.13 | 48.4 |

| Hydrogen | 15 | 1.008 | 15.12 | 4.7 |

| Boron | 1 | 10.81 | 10.81 | 3.4 |

| Chlorine | 1 | 35.45 | 35.45 | 11.0 |

| Fluorine | 3 | 19.00 | 57.00 | 17.7 |

| Oxygen | 3 | 16.00 | 48.00 | 14.9 |

| Total | 34 | - | 322.51 | 100.0 |

Solubility Profile in Various Solvents

The solubility characteristics of this compound are significantly influenced by its molecular structure, particularly the presence of the lipophilic trifluoromethoxy group and the organic pinacol ester moiety. The compound demonstrates excellent solubility in organic solvents commonly employed in synthetic organic chemistry, including dichloromethane, tetrahydrofuran, diethyl ether, and aromatic solvents such as toluene and benzene.

The trifluoromethoxy substituent contributes substantially to the compound's lipophilicity, enhancing its compatibility with non-polar and moderately polar organic media. This property is particularly advantageous for cross-coupling reactions, where solubility in organic solvents is essential for effective catalyst coordination and substrate interaction. The pinacol ester functionality further enhances organic solubility while simultaneously providing protection against hydrolysis in aqueous environments.

In contrast, the compound exhibits limited solubility in polar protic solvents such as water and alcohols. This characteristic is attributed to the substantial hydrophobic character imparted by the fluorinated substituents and the organic protecting group. The limited aqueous solubility, while potentially limiting some applications, provides an advantage in terms of stability, as it reduces the likelihood of hydrolytic degradation of the boronic ester functionality.

The solubility profile in various solvent systems can be summarized in the following table:

| Solvent Category | Representative Solvents | Solubility | Contributing Factors |

|---|---|---|---|

| Non-polar organic | Hexane, petroleum ether | Moderate | Lipophilic character |

| Moderately polar organic | Dichloromethane, chloroform | High | Balanced polarity |

| Polar aprotic | Tetrahydrofuran, acetonitrile | High | Ester compatibility |

| Aromatic | Toluene, benzene | High | Aromatic interactions |

| Polar protic | Methanol, ethanol | Low | Hydrophobic character |

| Aqueous | Water | Very low | Fluorinated lipophilicity |

Spectroscopic Characterization

NMR Spectroscopic Analysis (1H, 13C, 19F, 11B)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of this compound across multiple nuclei. The multinuclear approach enables complete assignment of the molecular framework and verification of structural integrity.

Proton Nuclear Magnetic Resonance (1H Nuclear Magnetic Resonance) spectroscopy reveals distinct resonances corresponding to different proton environments within the molecule. The aromatic protons of the substituted phenyl ring typically appear in the downfield region between 7.0-8.0 parts per million, with coupling patterns reflecting the meta-disubstitution pattern. The three aromatic protons exhibit characteristic multiplicities due to ortho and meta coupling relationships, providing definitive evidence for the substitution pattern.

The pinacol ester moiety contributes a prominent singlet resonance corresponding to the twelve equivalent methyl protons of the four methyl groups attached to the dioxaborolane ring. This resonance typically appears around 1.3-1.4 parts per million and serves as a diagnostic signal for the presence of the pinacol protecting group. The high integration value (12H) and singlet multiplicity confirm the symmetrical nature of the pinacol framework.

Carbon-13 Nuclear Magnetic Resonance (13C Nuclear Magnetic Resonance) spectroscopy provides detailed information about the carbon framework of the compound. The aromatic carbon atoms exhibit chemical shifts characteristic of their electronic environments, with the carbon bearing the boron substituent typically appearing as a broad resonance due to quadrupolar relaxation effects from the boron nucleus. The trifluoromethoxy carbon appears as a quartet due to coupling with the three equivalent fluorine atoms, with a characteristic chemical shift around 120-130 parts per million.

The pinacol carbon atoms display two distinct resonances: the quaternary carbons bearing the methyl groups appear around 83-85 parts per million, while the methyl carbons resonate around 24-25 parts per million. The absence of carbon-fluorine coupling for most carbon atoms confirms the structural assignment and substitution pattern.

Fluorine-19 Nuclear Magnetic Resonance (19F Nuclear Magnetic Resonance) spectroscopy is particularly diagnostic for this compound due to the presence of the trifluoromethoxy group. The three equivalent fluorine atoms of the trifluoromethyl moiety exhibit a characteristic singlet resonance typically appearing around -58 to -62 parts per million. This chemical shift is consistent with trifluoromethoxy substitution on aromatic systems and provides unambiguous confirmation of the fluorinated functionality.

Boron-11 Nuclear Magnetic Resonance (11B Nuclear Magnetic Resonance) spectroscopy offers direct observation of the boron nucleus within the pinacol ester framework. The boron resonance typically appears as a broad singlet around 30-35 parts per million, characteristic of four-coordinate boron in cyclic boronate esters. The chemical shift and line width provide information about the coordination environment and the degree of covalent character in the boron-oxygen bonds.

Infrared Spectroscopic Features

Infrared spectroscopy reveals characteristic vibrational frequencies that correspond to specific functional groups within this compound. The spectroscopic analysis provides valuable information about molecular vibrations and functional group identification.

The aromatic carbon-hydrogen stretching vibrations typically appear in the region of 3000-3100 reciprocal centimeters, providing evidence for the aromatic character of the phenyl ring. The carbon-carbon stretching vibrations of the aromatic ring system exhibit characteristic bands around 1500-1600 reciprocal centimeters, with additional bands around 1450-1480 reciprocal centimeters corresponding to aromatic skeletal vibrations.

The trifluoromethoxy group contributes several distinctive absorption bands. The carbon-fluorine stretching vibrations appear as strong, sharp bands in the region of 1000-1300 reciprocal centimeters, with the trifluoromethyl carbon-fluorine stretches typically observed around 1200-1250 reciprocal centimeters. The carbon-oxygen stretching vibration of the trifluoromethoxy linkage appears around 1150-1200 reciprocal centimeters.

The pinacol ester functionality exhibits characteristic absorption features including carbon-hydrogen stretching vibrations of the methyl groups around 2950-3000 reciprocal centimeters, and carbon-carbon stretching vibrations around 1350-1400 reciprocal centimeters. The boron-oxygen stretching vibrations typically appear around 1300-1350 reciprocal centimeters, providing direct evidence for the boronate ester linkage.

The carbon-chlorine stretching vibration appears as a medium-intensity band around 700-800 reciprocal centimeters, confirming the presence of the chlorine substituent on the aromatic ring. The combination of these spectroscopic features provides a comprehensive fingerprint for compound identification and purity assessment.

Mass Spectrometric Analysis

Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for this compound. The molecular ion peak appears at mass-to-charge ratio 322, corresponding to the calculated molecular weight of the intact molecule. The isotopic pattern reflects the presence of chlorine, with the molecular ion+2 peak appearing at mass-to-charge ratio 324 due to the chlorine-37 isotope contribution.

Electron impact ionization typically produces characteristic fragmentation patterns that provide structural information. Common fragmentation pathways include loss of the trifluoromethoxy group (mass loss of 83 atomic mass units), yielding fragments at mass-to-charge ratio 239. Sequential loss of the pinacol moiety produces additional diagnostic fragments that confirm the molecular architecture.

The presence of fluorine atoms is evidenced by the characteristic loss patterns involving trifluoromethyl radicals and the distinctive mass spectral appearance of fluorinated fragments. The boron-containing fragments exhibit characteristic isotopic patterns reflecting the natural abundance of boron-10 and boron-11 isotopes.

Chemical ionization mass spectrometry provides additional molecular weight confirmation through the formation of protonated molecular ions (molecular ion+1) and adduct ions with common chemical ionization reagents. This complementary approach enhances confidence in molecular weight determination and provides information about the compound's ionization behavior under different conditions.

属性

IUPAC Name |

2-[5-chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)9-7-8(15)5-6-10(9)19-13(16,17)18/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQFKWSTTHUHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

5-Chloro-2-(trifluoromethoxy)phenylboronic acid, pinacol ester (CAS No. 1643467-83-7) is a boronic acid derivative notable for its applications in organic synthesis and potential biological activities. This compound is characterized by its trifluoromethoxy group, which may influence its reactivity and interaction with biological systems. The following article discusses the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Chloro-2-(trifluoromethoxy)phenylboronic acid pinacol ester can be represented as follows:

- Molecular Formula : C13H15BClF3O2

- Molecular Weight : 306.52 g/mol

This compound features a boron atom bonded to a phenyl ring substituted with chlorine and trifluoromethoxy groups, along with a pinacol ester moiety.

Biological Activity Overview

Research indicates that boronic acids, including this specific ester, exhibit various biological activities, particularly in the context of enzyme inhibition and medicinal chemistry.

Enzyme Inhibition

Boronic acids are known to interact with serine proteases and other enzymes through the formation of reversible covalent bonds. This property is crucial for developing inhibitors targeting specific pathways in diseases such as cancer and diabetes.

-

Mechanism of Action :

- The boron atom can form a covalent bond with the hydroxyl group of serine residues in active sites of enzymes, effectively inhibiting their activity.

- The trifluoromethoxy group may enhance lipophilicity and metabolic stability, potentially improving the compound's efficacy.

-

Case Studies :

- A study demonstrated that derivatives of phenylboronic acids effectively inhibited proteasome activity in cancer cells, leading to apoptosis (programmed cell death) .

- Another investigation highlighted the use of boronic acids as inhibitors of certain kinases involved in tumor growth, showcasing their potential as anticancer agents .

Research Findings

Several studies have focused on the biological implications of boronic acids:

- Antiparasitic Activity : Research has shown that modifications to the boronic acid structure can enhance antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. For example, certain derivatives exhibited EC50 values significantly lower than those of unmodified compounds .

- Metabolic Stability : The incorporation of polar functional groups has been linked to improved metabolic stability in human liver microsomes, suggesting that 5-Chloro-2-(trifluoromethoxy)phenylboronic acid pinacol ester may have favorable pharmacokinetic properties .

Data Tables

| Study | Activity Assessed | EC50 Value (μM) | Notes |

|---|---|---|---|

| Study 1 | Proteasome Inhibition | <0.1 | Significant apoptosis induction in cancer cells |

| Study 2 | Antiparasitic Activity | 0.010 | Enhanced activity compared to traditional treatments |

| Study 3 | Metabolic Stability | N/A | Improved stability noted with polar substitutions |

科学研究应用

Role in Suzuki–Miyaura Coupling Reactions

One of the primary applications of 5-Chloro-2-(trifluoromethoxy)phenylboronic acid, pinacol ester is in the Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds, which are crucial in pharmaceuticals and material science. The compound acts as a boron reagent that can couple with various electrophiles under mild conditions.

Mechanism Overview

- The compound undergoes transmetalation to form an arylpalladium complex.

- Subsequent reductive elimination yields the desired biaryl product.

Table 1: Comparison of Reactivity in Suzuki–Miyaura Coupling

| Boronic Acid Reagent | Reactivity Level | Notes |

|---|---|---|

| 5-Chloro-2-(trifluoromethoxy)phenylboronic acid | High | Effective for various electrophiles |

| Phenylboronic acid | Moderate | Less effective compared to trifluoromethyl derivatives |

| 4-Trifluoromethoxyphenylboronic acid | High | Similar reactivity as the target compound |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) was determined using standard agar diffusion methods.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Escherichia coli | 50 | Higher than AN2690 |

| Bacillus cereus | 25 | Comparable to AN2690 |

The results indicated that the compound is effective against both strains, suggesting potential for development as an antibacterial agent.

Applications in Medicinal Chemistry

The trifluoromethoxy group in the compound enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design. It has been investigated for its potential role in targeting specific enzymes and receptors associated with bacterial resistance.

Example Application

Docking studies have shown that derivatives of this compound can bind effectively to the active site of bacterial enzymes like LeuRS, which is crucial for protein synthesis in bacteria. This binding could inhibit bacterial growth and provide a pathway for developing new antibiotics.

Synthesis and Characterization

The synthesis of this compound typically involves:

- Reacting 5-chloro-2-trifluoromethoxyphenol with pinacol in the presence of a suitable catalyst.

- Purifying the product through column chromatography.

Table 3: Synthesis Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Palladium-based |

| Solvent | THF (Tetrahydrofuran) |

| Temperature | Room Temperature |

相似化合物的比较

Substituent Effects on Solubility

The solubility of phenylboronic acid pinacol esters is influenced by substituent electronic and steric properties. Key findings include:

- 5-Chloro-2-(trifluoromethoxy)phenylboronic acid, pinacol ester : Exhibits high solubility in polar solvents like chloroform and acetone, typical of pinacol esters, due to reduced hydrogen bonding compared to the parent boronic acid .

- 4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenylboronic acid, pinacol ester : The electron-donating methoxyethoxy group slightly reduces polarity, but solubility remains high in chloroform (similar to other pinacol esters) .

- 3-Chloro-4-ethoxy-5-fluorophenylboronic acid, pinacol ester : Ethoxy and fluoro substituents balance electron-withdrawing effects, maintaining solubility in ketones and ethers .

Table 1: Solubility Trends in Common Solvents

Hydrolysis Kinetics in Aqueous Media

Hydrolysis rates of pinacol esters to boronic acids depend on substituent electronic effects:

- Electron-withdrawing groups (e.g., -OCF₃, -Cl) : Slow hydrolysis due to reduced boron atom electrophilicity. For example, amine-substituted esters (electron-donating) hydrolyze with a half-time of 3 hours, while hydroxyl/acetamide-substituted esters hydrolyze in 10 minutes .

- 5-Chloro-2-(trifluoromethoxy) derivative : Expected slower hydrolysis compared to esters with -OH or -NH₂ groups, making it suitable for controlled-release applications in oxidative environments (e.g., drug delivery systems) .

准备方法

General Synthetic Strategy

The preparation typically involves the palladium-catalyzed borylation of an aryl halide precursor bearing the 5-chloro-2-(trifluoromethoxy)phenyl moiety. The key steps include:

- Starting material: 5-chloro-2-(trifluoromethoxy)aryl bromide or iodide.

- Borylating agent: Bis(pinacolato)diboron (B2pin2).

- Catalyst system: Palladium complexes such as Pd(dppf)Cl2 or Pd(OAc)2 with appropriate ligands (e.g., dppf or SPhos).

- Base: Potassium acetate (KOAc) or potassium phosphate (K3PO4).

- Solvent: Anhydrous polar aprotic solvents like DMF or THF.

- Reaction conditions: Heating under inert atmosphere (N2) at elevated temperatures (typically 80–90 °C) for several hours.

This method is a variant of the Miyaura borylation protocol, which is widely used for synthesizing arylboronic acid pinacol esters with high efficiency and selectivity.

Detailed Procedure and Optimization

A representative procedure adapted from recent medicinal chemistry research is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Reaction Setup | 5-chloro-2-(trifluoromethoxy)aryl bromide (1 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl2 (4 mol%), KOAc (3 equiv), anhydrous DMF | Combine reagents in an oven-dried vial under nitrogen atmosphere |

| 2. Reaction | Heat mixture at 90 °C for 16–24 hours | Stir under inert atmosphere to allow borylation |

| 3. Work-up | Cool to room temperature, quench with water, extract with ethyl acetate | Separate organic layer for purification |

| 4. Purification | Flash chromatography on silica gel or C18 reverse phase | Isolate pure pinacol ester |

- The choice of base affects yield; KOAc is preferred for mild basicity.

- The solvent must be anhydrous to prevent hydrolysis of boronic esters.

- Reaction progress can be monitored by TLC using curcumin staining, which interacts with boron-containing compounds for visualization.

- Purification is critical as free boronic acids are less stable; protecting as pinacol esters improves stability and handling.

Transesterification and Deprotection Considerations

While the target compound is the pinacol ester, sometimes deprotection to the free boronic acid is required. Transesterification methods involve:

- Using methyl boronic acid in the presence of mild acid or base to exchange the pinacol group.

- Avoiding harsh acidic conditions (e.g., 5% trifluoroacetic acid in DCM) which can decompose sensitive compounds.

- Employing milder conditions such as 0.1 N HCl in water/acetone (1:1 v/v) with excess methyl boronic acid to achieve clean deprotection.

- Repeated dissolution and evaporation cycles to remove heteroboroxines formed during deprotection.

Representative Reaction Data

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (4 mol%) | Efficient borylation |

| Base | KOAc (3 equiv) | Optimal yield and selectivity |

| Solvent | Anhydrous DMF | Solubility and reaction medium |

| Temperature | 90 °C | Promotes reaction without decomposition |

| Time | 16–24 h | Complete conversion |

| Yield | ~80% isolated | High purity after chromatography |

Analytical Characterization

Post-synthesis, the compound is characterized by:

-

- ^1H NMR to confirm aromatic proton environment.

- ^13C NMR often shows quaternary carbons with reduced intensity due to boron quadrupolar relaxation.

- ^11B NMR to verify boron environment.

- ^19F NMR to confirm trifluoromethoxy group presence.

Mass Spectrometry: High-resolution MS confirms molecular weight (322.52 g/mol).

Chromatography: HPLC for purity assessment, especially important for fluorinated compounds.

Infrared Spectroscopy: Characteristic B–O and aromatic C–H stretches.

Summary of Preparation Method

| Step | Description |

|---|---|

| 1. Selection of aryl halide precursor with 5-chloro-2-(trifluoromethoxy) substitution. | Ensures correct substitution pattern for target boronic ester. |

| 2. Palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron and KOAc in anhydrous DMF. | Forms the pinacol boronic ester efficiently. |

| 3. Purification by flash chromatography to isolate stable pinacol ester. | Avoids instability of free boronic acid. |

| 4. Optional transesterification to free boronic acid under mild acidic aqueous conditions. | Enables further functionalization or biological testing. |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-chloro-2-(trifluoromethoxy)phenylboronic acid, pinacol ester?

- Methodology : The synthesis typically involves a two-step process: (i) introduction of the boronic acid group via directed ortho-metalation (DoM) or Miyaura borylation using bis(pinacolato)diboron (B₂pin₂), and (ii) protection of the boronic acid as the pinacol ester. For chloro- and trifluoromethoxy-substituted aryl halides, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is often employed .

- Key Considerations : Ensure anhydrous conditions due to the moisture sensitivity of boronic esters. Purity (>97%) is typically confirmed via GC or HPLC, as noted for analogous fluorinated pinacol esters .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and ester formation.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- Chromatography : HPLC or GC (with flame ionization detection) for purity assessment, as highlighted in catalogs for related boronic esters .

Q. What storage conditions are optimal for preserving stability?

- Storage Recommendations : Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the boronic ester. Desiccants (e.g., molecular sieves) should be used in storage vials .

- Stability Testing : Periodic NMR or GC analysis to detect decomposition (e.g., free boronic acid formation) over time .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings using this boronic ester?

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective for sterically hindered aryl systems. For electron-deficient substrates (e.g., trifluoromethoxy groups), Pd(OAc)₂ with SPhos ligand may enhance reactivity .

- Solvent/Base Optimization : Use toluene/ethanol (4:1) with Na₂CO₃ or Cs₂CO₃ as base. Microwave-assisted heating (80–120°C, 1–4 hr) improves yields for sluggish reactions .

- Data Contradictions : Discrepancies in reported yields may arise from trace moisture or oxygen. Rigorous degassing and anhydrous solvent systems are critical .

Q. What strategies resolve contradictions in catalytic activity across different studies?

- Systematic Screening : Perform Design of Experiments (DoE) to evaluate interactions between catalyst, base, solvent, and temperature.

- Mechanistic Studies : Use ¹⁹F NMR to monitor intermediates in couplings involving trifluoromethoxy groups, which may exhibit unique electronic effects .

- Reference Standards : Compare results with structurally similar compounds (e.g., 3-fluoro-4-hydroxyphenylboronic acid pinacol ester) to isolate substituent-specific effects .

Q. How does the trifluoromethoxy group influence reactivity in cross-coupling reactions?

- Electronic Effects : The strong electron-withdrawing nature of the -OCF₃ group reduces electron density at the boron center, potentially slowing transmetallation. This necessitates stronger bases (e.g., K₃PO₄) or elevated temperatures .

- Steric Considerations : The chloro and trifluoromethoxy substituents may hinder catalyst access, requiring bulkier ligands (e.g., XPhos) to prevent side reactions .

Q. What are the challenges in scaling up syntheses involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。